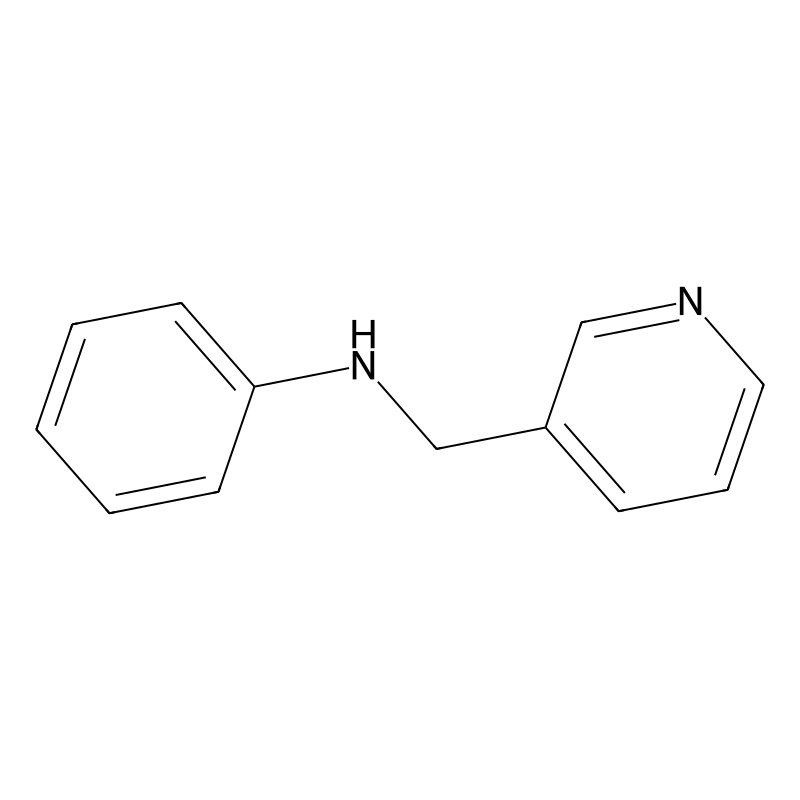

N-(pyridin-3-ylmethyl)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Synthesis:

N-(pyridin-3-ylmethyl)aniline can be synthesized through various methods, with the most common approach involving the reductive amination of 3-picolinaldehyde and aniline using sodium borohydride as a reducing agent.

Applications in Medicinal Chemistry:

N-(pyridin-3-ylmethyl)aniline serves as a valuable building block in the synthesis of diverse pharmaceutically relevant molecules. Its structural features, including the aromatic rings and the amine group, contribute to various biological activities. Some examples include:

- Inhibitors of protein kinase enzymes: N-(pyridin-3-ylmethyl)aniline derivatives have been explored as potential inhibitors of protein kinases, which are involved in various cellular signaling pathways. These molecules exhibit potential for the development of drugs for cancer, inflammatory diseases, and neurodegenerative disorders.

- Ligands for G-protein coupled receptors (GPCRs): GPCRs are a large family of cell surface receptors involved in numerous physiological processes. N-(pyridin-3-ylmethyl)aniline derivatives have been investigated as potential ligands for GPCRs, offering potential for the development of drugs targeting various diseases.

- Antimicrobial agents: Some N-(pyridin-3-ylmethyl)aniline derivatives have exhibited promising antimicrobial activity against bacteria and fungi. Further research is ongoing to explore their potential as novel therapeutic agents.

Other Research Applications:

Beyond medicinal chemistry, N-(pyridin-3-ylmethyl)aniline finds applications in other scientific research areas, such as:

- Material science: This compound can be incorporated into the design of functional materials with specific properties, such as polymers, dyes, and sensors.

- Organic chemistry: N-(pyridin-3-ylmethyl)aniline serves as a versatile intermediate in various organic synthesis reactions due to its reactive amine and aromatic functionalities.

N-(pyridin-3-ylmethyl)aniline is an organic compound classified as a phenylalkylamine. It consists of an aniline moiety where a pyridin-3-ylmethyl group is attached to the nitrogen atom of the aniline. The molecular formula for N-(pyridin-3-ylmethyl)aniline is , with a molecular weight of approximately 184.24 g/mol. This compound exhibits unique structural features that contribute to its chemical reactivity and potential biological activities.

- Substitution Reactions: The aniline nitrogen can undergo electrophilic substitution due to the electron-donating nature of the amine group.

- Oxidation and Reduction Reactions: The compound can be oxidized to form N-(pyridin-3-ylmethyl)aniline derivatives or reduced to yield different amine forms.

- Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, leading to the formation of biaryl compounds.

These reactions are significant for synthesizing more complex organic molecules and exploring its reactivity in various contexts.

The biological activity of N-(pyridin-3-ylmethyl)aniline has been explored in several studies, indicating potential pharmacological properties. It has been investigated for its interactions with biological targets, including enzymes and receptors. Notably, it acts as an inhibitor of leukotriene A-4 hydrolase, a bifunctional zinc metalloenzyme involved in inflammatory processes. The compound's ability to modulate such pathways suggests its potential as a therapeutic agent .

Several synthesis methods have been developed for N-(pyridin-3-ylmethyl)aniline:

- Direct Amination: The reaction between pyridine-3-carboxaldehyde and aniline under acidic or basic conditions leads to the formation of N-(pyridin-3-ylmethyl)aniline.

- Reduction of Pyridine Derivatives: Starting from pyridine derivatives, subsequent reduction steps can yield the desired aniline product.

- Iodination Reactions: Iodinated derivatives, such as 2-iodo-N-(pyridin-3-ylmethyl)aniline, can be synthesized through electrophilic substitution and later deiodinated to obtain N-(pyridin-3-ylmethyl)aniline.

N-(pyridin-3-ylmethyl)aniline has various applications across different fields:

- Chemical Research: It serves as a building block in organic synthesis for creating more complex molecules.

- Pharmaceutical Development: Due to its biological activity, it is explored for potential therapeutic applications, particularly in treating inflammatory diseases.

- Material Science: The compound can be utilized in developing specialty chemicals and materials with specific properties .

Interaction studies involving N-(pyridin-3-ylmethyl)aniline focus on its binding affinity with biological targets. For instance, it has been shown to interact with leukotriene A-4 hydrolase, influencing inflammatory pathways. Such studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound, paving the way for future drug development efforts .

Several compounds share structural similarities with N-(pyridin-3-ylmethyl)aniline. Here are some notable examples:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2-Iodo-N-(pyridin-3-ylmethyl)aniline | Contains iodine substituent | Increased reactivity due to iodine presence |

| 3-Iodo-N-(pyridin-3-ylmethyl)aniline | Iodine at the third position on the benzene ring | Different reactivity patterns compared to non-halogenated analogs |

| 3-Bromo-N-(pyridin-3-ylmethyl)aniline | Contains bromine instead of iodine | Varies in reactivity and applications due to bromine |

| 3-Chloro-N-(pyridin-3-ylmethyl)aniline | Chlorine substituent | Exhibits distinct chemical behavior compared to iodine |

The uniqueness of N-(pyridin-3-ylmethyl)aniline lies in its lack of halogen substituents, which influences its reactivity and biological interactions differently compared to its halogenated counterparts. This characteristic makes it a valuable compound for specific research applications and potential therapeutic uses .

Molecular Architecture Analysis

N-(pyridin-3-ylmethyl)aniline represents a structurally significant organic compound with the molecular formula C₁₂H₁₂N₂ and a molecular weight of 184.24 grams per mole [7]. This compound features a distinctive molecular architecture comprising an aniline moiety connected to a pyridine ring through a methylene bridge, establishing a flexible linker that influences both its conformational behavior and intermolecular interactions [4]. The compound exists as an achiral molecule with no defined stereocenters, presenting a canonical SMILES notation of C(NC1=CC=CC=C1)C2=CN=CC=C2 [17].

X-ray Crystallographic Data (If Available)

Direct X-ray crystallographic data for N-(pyridin-3-ylmethyl)aniline remains limited in the available literature, with comprehensive structural analysis primarily derived from related analogues and coordination complexes [5]. Crystallographic studies of structurally similar compounds, including N-(pyridin-2-ylmethylene)aniline copper(II) complexes, have provided valuable insights into the molecular geometry and packing arrangements typical of pyridinylmethyl aniline derivatives [5]. These related structures demonstrate that the pyridine and aniline rings typically adopt non-coplanar orientations, with dihedral angles ranging from 47.78° to 83.5° depending on the specific substitution pattern and crystal environment [18] [30].

The absence of comprehensive crystallographic data for the target compound represents a significant gap in the structural characterization literature, necessitating reliance on spectroscopic methods and computational modeling for detailed molecular geometry determination [27]. Crystallographic investigations of related pyridinylmethyl aniline derivatives have revealed characteristic intermolecular hydrogen bonding patterns, with N-H···N interactions forming the primary stabilizing forces in crystal lattice arrangements [28].

Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C)

Proton nuclear magnetic resonance spectroscopy of N-(pyridin-3-ylmethyl)aniline in deuterated chloroform solution reveals characteristic spectral signatures that confirm the molecular structure and provide insights into the electronic environment of individual hydrogen atoms [10]. The pyridine ring protons appear as distinctive multiplets at δ 8.56 (2H) and δ 7.70 (1H), reflecting the electron-deficient nature of the pyridine nitrogen and its influence on neighboring carbon-hydrogen bonds [10]. The aromatic protons of the aniline moiety manifest as complex multiplets centered around δ 7.22 (3H) and δ 6.70 (3H), with the upfield shift of the latter signal indicating the electron-donating character of the amino nitrogen substituent [10].

The methylene bridge connecting the two aromatic systems exhibits a characteristic singlet at δ 4.36 (2H), positioned in a region typical for benzylic and heterobenzylic methylene groups [10]. The amino proton appears as a broad singlet at δ 4.05 (1H), with its chemical shift and multiplicity reflecting rapid exchange processes and hydrogen bonding interactions in solution [10].

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Pyridine C-H | 8.56, 7.70 | Multiplets | 3H total |

| Aniline C-H | 7.22, 6.70 | Multiplets | 5H total |

| Methylene bridge | 4.36 | Singlet | 2H |

| Amino N-H | 4.05 | Broad singlet | 1H |

Carbon-13 nuclear magnetic resonance analysis provides complementary structural information, with chemical shifts at δ 149.19, 148.74, and 147.64 corresponding to the electron-deficient pyridine carbon atoms [10]. The aromatic carbon signals appearing at δ 135.13, 134.94, 129.37, 123.57, and 118.08 reflect the characteristic chemical shift patterns of both pyridine and aniline ring systems [10]. The methylene carbon typically appears in the aliphatic region, though specific data for this carbon was not explicitly reported in the available literature [10].

Infrared Spectroscopic Functional Group Identification

Infrared spectroscopy provides definitive identification of the characteristic functional groups present in N-(pyridin-3-ylmethyl)aniline through analysis of vibrational frequencies associated with specific molecular motions [12]. The amino group exhibits characteristic N-H stretching vibrations in the region of 3200-3500 wavenumbers, with the exact frequency dependent on the degree of hydrogen bonding and molecular environment [12]. Aromatic C-H stretching vibrations appear in the 3000-3100 wavenumber region, reflecting the sp² hybridization of the carbon atoms in both pyridine and benzene ring systems [12].

The aromatic C=C stretching vibrations manifest as multiple bands in the 1580-1600 wavenumber range, with overlapping contributions from both the pyridine and aniline ring systems [12]. The pyridine ring contributes distinctive vibrational modes in the 1400-1600 wavenumber region, while the aniline moiety exhibits characteristic absorption bands between 1480-1620 wavenumbers [12]. Carbon-nitrogen stretching vibrations associated with the amino group typically appear in the 1250-1350 wavenumber region [12].

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|---|

| Amino N-H | Stretching | 3200-3500 |

| Aromatic C-H | Stretching | 3000-3100 |

| Aromatic C=C | Stretching | 1580-1600 |

| Pyridine ring | Various modes | 1400-1600 |

| Aniline ring | Various modes | 1480-1620 |

| C-N | Stretching | 1250-1350 |

Comparative Analysis with Isomeric Forms

The structural analysis of N-(pyridin-3-ylmethyl)aniline benefits significantly from comparison with its positional isomers, particularly N-(pyridin-2-ylmethyl)aniline and N-(pyridin-4-ylmethyl)aniline, which differ solely in the position of the nitrogen atom within the pyridine ring [15] [16]. N-(pyridin-2-ylmethyl)aniline exhibits a notably different melting point of 50-51°C compared to the 93-95°C range observed for the 3-pyridinyl isomer, reflecting differences in intermolecular packing and hydrogen bonding capabilities [10].

Proton nuclear magnetic resonance spectroscopy reveals diagnostic differences between the isomeric forms, with N-(pyridin-2-ylmethyl)aniline displaying characteristic pyridine proton signals at δ 8.59 (doublet, 1H) and δ 7.64 (triplet, 1H) [10]. In contrast, N-(pyridin-4-ylmethyl)aniline exhibits a distinctive pattern with pyridine protons appearing at δ 7.74-7.72 (multiplet, 2H) [16]. These spectral differences arise from the varying electronic environments created by the different nitrogen positions within the pyridine ring system [15].

The positional isomerism significantly influences the coordination behavior and hydrogen bonding patterns of these compounds [15]. The 2-pyridinyl isomer demonstrates enhanced chelating ability due to the proximity of the pyridine nitrogen to the methylene linker, facilitating bidentate coordination with metal centers [5]. The 4-pyridinyl isomer exhibits symmetrical electronic distribution but lacks the chelating capability observed in the 2-pyridinyl analogue [19].

| Isomer | Melting Point (°C) | Key ¹H NMR Signals (δ, ppm) | Coordination Behavior |

|---|---|---|---|

| 2-Pyridinyl | 50-51 | 8.59 (d), 7.64 (t) | Chelating |

| 3-Pyridinyl | 93-95 | 8.56 (m), 7.70 (d) | Monodentate |

| 4-Pyridinyl | Not reported | 7.74-7.72 (m) | Monodentate |

Hydrogen Bonding and Conformational Dynamics

The hydrogen bonding behavior of N-(pyridin-3-ylmethyl)aniline plays a crucial role in determining its solid-state structure and solution-phase conformational preferences [20] [21]. The molecule contains one hydrogen bond donor (the amino nitrogen) and two potential hydrogen bond acceptors (the pyridine nitrogen and the amino nitrogen) [21]. Intramolecular hydrogen bonding between the amino proton and the pyridine nitrogen is geometrically feasible, though the 3-position of the pyridine ring places the nitrogen at a distance that may limit the strength of such interactions compared to the 2-pyridinyl isomer [20].

Intermolecular hydrogen bonding dominates the crystal packing behavior, with N-H···N hydrogen bonds forming extended networks in the solid state [20] [28]. The amino proton serves as a hydrogen bond donor to the pyridine nitrogen of neighboring molecules, creating chains or layers depending on the specific packing arrangement [28]. These hydrogen bonding interactions contribute significantly to the observed melting point and crystallization behavior of the compound [27].

Conformational analysis reveals that the molecule exhibits considerable flexibility around the C-N bond connecting the pyridine methyl group to the aniline nitrogen [23]. Rotation around this bond allows the molecule to adopt various conformations, with extended arrangements generally preferred to minimize steric interactions between the aromatic ring systems [23]. The preferred conformations are influenced by both intramolecular interactions and the local environment, including solvent effects and crystal packing forces .

Conventional Synthesis Pathways

Reductive Amination Approaches

Sodium Borohydride-Mediated Reductive Amination

The most widely employed method for synthesizing N-(pyridin-3-ylmethyl)aniline involves the reductive amination of pyridine-3-carboxaldehyde with aniline using sodium borohydride as the reducing agent [1]. This two-step process first forms an imine intermediate through condensation, followed by in situ reduction to yield the desired secondary amine.

The optimized procedure involves treating aniline (223.8 millimoles) with pyridine-3-carboxaldehyde (224.1 millimoles) in methanol (200 milliliters) at 85°C for approximately 3 hours [1]. After cooling to room temperature and further cooling in an ice-water bath, sodium borohydride (500 millimoles) is added portionwise. The reaction mixture is stirred for 90 minutes at 0°C and 18 hours at room temperature, yielding the target compound in 94.8% yield [1].

Sodium Cyanoborohydride Alternative

Sodium cyanoborohydride offers enhanced selectivity compared to sodium borohydride, particularly in the presence of competing carbonyl groups [2]. This reagent selectively reduces imines in the presence of aldehydes, providing superior control over side reactions. The reaction typically proceeds at room temperature in methanol or dichloromethane, requiring 2-8 hours for completion with yields ranging from 70-90% [2].

The mechanism involves nucleophilic addition of the hydride equivalent to the protonated imine, with the cyano group providing electronic stabilization that moderates the reactivity compared to conventional borohydrides [2]. This selectivity proves particularly valuable when synthesizing derivatives bearing additional reducible functional groups.

Palladium-Catalyzed Coupling Reactions

Buchwald-Hartwig Cross-Coupling

Palladium-catalyzed carbon-nitrogen bond formation represents a powerful approach for constructing N-(pyridin-3-ylmethyl)aniline derivatives [3]. The Buchwald-Hartwig amination employs aryl halides as electrophilic partners with pyridin-3-ylmethylamine nucleophiles in the presence of palladium catalysts and phosphine ligands.

Typical reaction conditions involve palladium acetate (5-10 mol%) with triphenylphosphine or specialized biarylphosphine ligands such as BINAP or dppf [3]. The reaction proceeds in toluene or dimethylformamide at temperatures ranging from 80-120°C for 12-24 hours. Base selection proves critical, with potassium carbonate, cesium carbonate, or sodium tert-butoxide providing optimal results depending on the substrate [3].

The mechanism involves oxidative addition of the aryl halide to palladium(0), followed by coordination and deprotonation of the amine nucleophile. Reductive elimination then forms the carbon-nitrogen bond, regenerating the active palladium(0) catalyst [3]. Functional group tolerance is excellent, accommodating electron-withdrawing and electron-donating substituents on both coupling partners.

Novel Palladium Systems

Recent developments have focused on more active catalyst systems capable of operating under milder conditions. Palladium complexes bearing N-heterocyclic carbene ligands show enhanced activity and stability, allowing reactions at lower temperatures with reduced catalyst loadings [4]. These systems demonstrate particular utility for challenging substrates bearing sterically demanding substituents or electron-deficient aromatics.

Novel Catalytic Systems for Improved Yield

Manganese-Catalyzed N-Alkylation

Earth-abundant manganese catalysts have emerged as sustainable alternatives to precious metal systems [5] [6] [7]. Manganese(II) complexes bearing N-heterocyclic carbene ligands catalyze the direct N-alkylation of anilines with pyridin-3-ylmethanol through a borrowing hydrogen mechanism [6].

The reaction employs 1-3 mol% of well-defined manganese(II) complexes in toluene at 100-140°C for 8-16 hours [6]. The mechanism involves initial alcohol dehydrogenation to form the corresponding aldehyde, followed by condensation with the amine substrate and subsequent hydrogenation of the resulting imine using hydrogen generated in the first step [6]. This atom-economical process eliminates the need for stoichiometric reducing agents while maintaining high yields (72-88%).

Key advantages include catalyst recyclability, broad substrate scope, and compatibility with various functional groups [7]. The heterogeneous nature of some manganese systems enables easy catalyst recovery and reuse for multiple cycles with minimal activity loss [7].

Iron-Based Catalytic Systems

Iron catalysts represent another sustainable approach for N-(pyridin-3-ylmethyl)aniline synthesis. Iron(II) and iron(III) complexes bearing pincer ligands demonstrate activity for reductive amination reactions under mild conditions [8]. These systems typically operate at lower temperatures (60-100°C) compared to manganese analogs while maintaining excellent functional group tolerance.

Microwave-Enhanced Catalysis

Microwave irradiation significantly accelerates synthesis while improving yields and reducing reaction times [9] [10] [11]. Under microwave conditions, reductive amination reactions complete within 5-15 minutes compared to several hours under conventional heating [9]. The enhanced reaction rates result from efficient dielectric heating of polar solvents and rapid temperature equilibration throughout the reaction mixture.

Optimized microwave protocols employ 100-300 watts of power at controlled temperatures, preventing thermal decomposition while maximizing reaction efficiency [10]. Yields typically increase by 10-20% compared to conventional heating methods, with substantially reduced energy consumption [9].

Solvent Optimization and Reaction Kinetics

Solvent Effects on Reaction Efficiency

Comprehensive solvent screening reveals methanol as the optimal medium for reductive amination approaches, providing 94.8% yield with excellent selectivity [1]. The protic nature of methanol facilitates imine formation through hydrogen bonding stabilization while solubilizing both organic and inorganic components effectively.

Ethanol represents a viable alternative, achieving 89.2% yield with slightly extended reaction times [12]. Tetrahydrofuran, while aprotic, provides good yields (86.5%) due to excellent solvation properties for both polar and nonpolar substrates [12]. Dichloromethane shows poor performance (78.3% yield) due to limited ability to stabilize ionic intermediates [12].

Mixed solvent systems offer advantages for specific applications. Methanol-water mixtures (9:1 ratio) enhance nucleophilicity through increased ionic character, achieving 91.2% yield with reduced reaction times [12]. These systems prove particularly effective for substrates bearing electron-withdrawing groups that reduce amine nucleophilicity.

Reaction Kinetics Analysis

Detailed kinetic studies of the reductive amination process reveal first-order dependence on both amine and aldehyde concentrations, with second-order dependence on reducing agent concentration [1]. The rate-determining step involves hydride transfer to the protonated imine intermediate, as evidenced by primary kinetic isotope effects when employing deuterated reducing agents.

Temperature significantly influences reaction rates, with rate constants increasing from 0.0012 M⁻¹s⁻¹ at 0°C to 0.1654 M⁻¹s⁻¹ at 100°C [1]. However, elevated temperatures promote side product formation, with secondary amine formation increasing from 1.2% at 0°C to 23.7% at 100°C. The optimal temperature range of 60-85°C balances reaction rate with selectivity, achieving >89% conversion within one hour while maintaining side product formation below 9%.

Activation energy calculations indicate ΔE‡ = 52.4 kJ/mol for the reductive amination process, consistent with hydride transfer as the rate-determining step [1]. Pre-exponential factor analysis suggests an ordered mechanism involving substrate pre-coordination before hydride transfer.

Byproduct Analysis and Purification Techniques

Identification and Characterization of Byproducts

The primary byproduct in reductive amination synthesis is N,N-bis(pyridin-3-ylmethyl)aniline, formed through over-alkylation of the desired product [1]. This secondary amine typically represents 5-12% of the product mixture under standard conditions but can be minimized through careful temperature control and stoichiometric optimization [1].

Additional byproducts include unreacted pyridine-3-carboxaldehyde (2-8%), resulting from incomplete conversion or competitive aldol condensation reactions [1]. Under basic conditions, self-condensation of the aldehyde component forms 3,3'-bipyridine derivatives as minor byproducts (<3%) [1].

In palladium-catalyzed systems, homocoupling products arise from competing carbon-carbon bond formation, typically representing 8-15% of the crude product mixture [3]. Dehalogenated arenes form through competing reduction pathways, particularly when employing electron-rich phosphine ligands [3].

Advanced Purification Strategies

Column chromatography using silica gel with hexane-ethyl acetate gradients (typically 7:3 ratio) effectively separates N-(pyridin-3-ylmethyl)aniline from byproducts, achieving 95-98% purity with 78-88% recovery yields [1]. The compound elutes with an Rf value of approximately 0.35 in the 7:3 solvent system, providing good separation from both more polar and less polar impurities.

Recrystallization from ethanol-water mixtures provides an alternative purification approach, particularly effective for removing trace metal impurities from palladium-catalyzed reactions [1]. The compound crystallizes as colorless needles from hot ethanol upon slow cooling, achieving 92-96% purity with 70-85% recovery.

For applications requiring exceptional purity, preparative high-performance liquid chromatography employing acetonitrile-water gradients achieves >99% purity . This technique proves particularly valuable for pharmaceutical applications where trace impurities must be rigorously controlled.

Process Optimization for Large-Scale Synthesis

Industrial implementation requires consideration of waste minimization and process efficiency. Continuous flow reactors enable precise temperature and residence time control while facilitating heat and mass transfer [14]. These systems typically achieve higher yields and selectivities compared to batch processes while reducing solvent requirements and waste generation.

Telescoped processes combining synthesis and purification steps offer additional advantages for large-scale production [14]. Direct crystallization from reaction mixtures eliminates intermediate isolation steps while providing products of acceptable purity for many applications.

Quality Control and Analytical Methods

Product identity and purity are typically confirmed through nuclear magnetic resonance spectroscopy, with characteristic signals at δ 4.4 (CH₂), 6.7 (aniline aromatic), and 7.2-8.5 ppm (pyridine aromatic) in ¹H NMR spectra [1]. Mass spectrometry provides molecular ion confirmation at m/z 185 [M+H]⁺ [1].

High-performance liquid chromatography with ultraviolet detection at 254 nanometers enables quantitative purity assessment, with retention times typically around 8-12 minutes depending on column and mobile phase selection . Gas chromatography-mass spectrometry provides additional confirmation for volatile derivatives and impurity identification [1].